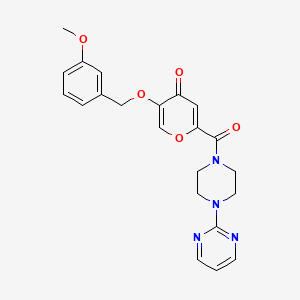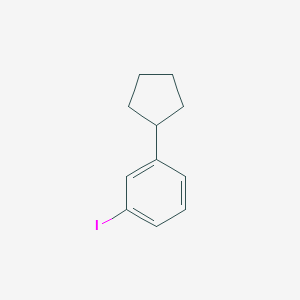![molecular formula C23H16N2O3S B2420727 N-[2-(1,3-Benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamid CAS No. 921554-20-3](/img/structure/B2420727.png)
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs, including a benzothiazole ring, a benzofuran ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like IR spectroscopy, 1H and 13C NMR, and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions, but the specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. For example, the melting point can be determined experimentally, and NMR can provide information about the compound’s structure .Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Aktivität
Benzothiazol-Derivate haben als potenzielle Anti-Tuberkulose-Mittel Aufmerksamkeit erlangt. Jüngste synthetische Entwicklungen haben zur Entdeckung von Verbindungen geführt, die eine inhibitorische Aktivität gegen Mycobacterium tuberculosis aufweisen. Diese Moleküle wurden mit Standard-Referenzmedikamenten verglichen, und ihre bessere Hemmungsstärke wurde beobachtet . Weitere Studien haben die Struktur-Aktivitäts-Beziehungen (SAR) dieser Derivate sowie Molekül-Docking-Studien gegen das Zielprotein DprE1 untersucht, um potente Inhibitoren mit verbesserter Anti-Tuberkulose-Aktivität zu identifizieren.
Antibakterielle Eigenschaften
Benzothiazol-basierte Verbindungen haben antimikrobielle Wirkungen gezeigt. Einige Derivate zeigen eine vielversprechende Hemmung gegen Bakterienstämme, darunter Enterococcus faecalis . Diese Ergebnisse unterstreichen ihr Potenzial als neuartige antimikrobielle Mittel.
Antikrebs-Potenzial
Während Benzothiazol-Derivate auf ihre Antikrebs-Eigenschaften untersucht wurden, sind spezifische Studien zu unserer interessierenden Verbindung begrenzt. Angesichts der strukturellen Merkmale, die anderen Benzothiazol-basierten Antikrebsmitteln gemeinsam sind, ist eine weitere Erforschung gerechtfertigt .
Antivirale Aktivität
Benzothiazol-Derivate wurden als antivirale Mittel untersucht, darunter HIV-Protease-Inhibitoren. Obwohl unsere Verbindung nicht direkt bewertet wurde, können ihre strukturellen Motive zur antiviralen Aktivität beitragen .
Optische Materialien
Hydrazonylsulfone, die mit Benzothiazol-Derivaten verwandt sind, wurden als optische Materialien untersucht. Obwohl unsere Verbindung nicht direkt untersucht wurde, bietet dieser Forschungsbereich Einblicke in potenzielle Anwendungen .
Wirkmechanismus
Target of Action
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a variety of biological activities by inhibiting several targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The interaction of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide with its targets results in the inhibition of these enzymes, thereby affecting the normal functioning of the cell. This leads to the disruption of essential biochemical processes within the cell .
Biochemical Pathways
The inhibition of these targets by N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide affects various biochemical pathways. For instance, the inhibition of dihydroorotase disrupts the pyrimidine biosynthesis pathway, while the inhibition of DNA gyrase affects DNA replication. Similarly, the inhibition of other targets disrupts their respective biochemical pathways, leading to the inhibition of cell growth and proliferation .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution properties .
Result of Action
The result of the action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is the inhibition of cell growth and proliferation. This is due to the disruption of essential biochemical processes within the cell caused by the inhibition of various targets .
Action Environment
The action, efficacy, and stability of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide can be influenced by various environmental factors. For instance, benzothiazole derivatives are known to exhibit environmental-sensitive dual-mode fluorescence . Moreover, the continuous development of green chemistry concepts for environmental protection and resource utilization has led to the development of metal-free catalysts, the use of renewable reaction materials and reagents, and the realization of reactions under mild conditions .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context within the biochemical reaction
Cellular Effects
The effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide on various types of cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context within the cellular process .
Molecular Mechanism
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are complex and can vary depending on the specific context within the molecular environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is transported and distributed within cells and tissues in a manner that can involve transporters or binding proteins . It can also have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide and any effects on its activity or function can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c1-27-18-11-6-7-14-13-19(28-21(14)18)22(26)24-16-9-3-2-8-15(16)23-25-17-10-4-5-12-20(17)29-23/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVOQEMJVDWFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420649.png)
![N-[(1R,2R)-2-Benzamidocyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420652.png)
![methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate](/img/structure/B2420654.png)


![2-[5-methoxy-4-oxo-2-(piperidinomethyl)-1(4H)-pyridinyl]acetamide](/img/structure/B2420657.png)
![2-[(2,5-dimethylbenzyl)thio]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420659.png)
![6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2420660.png)
![[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride](/img/structure/B2420661.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B2420664.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide](/img/structure/B2420666.png)
![N6-(2-(diethylamino)ethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2420667.png)
